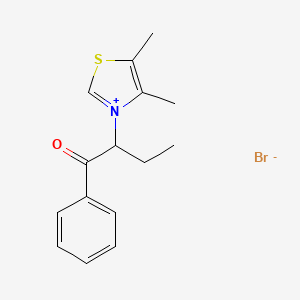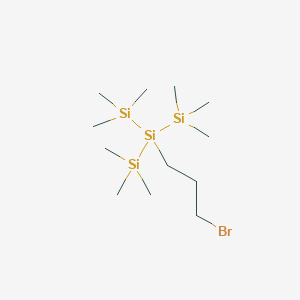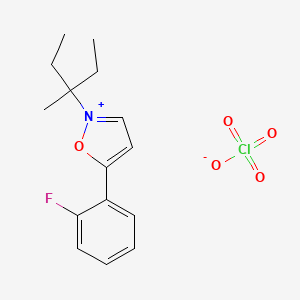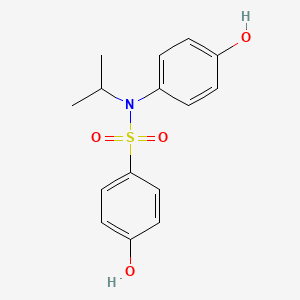
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoylpropyl group and two methyl groups attached to the thiazole ring, along with a bromide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1-benzoylpropyl)-4,5-dimethylthiazole with a brominating agent such as hydrobromic acid or bromine in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Thiazolium derivatives with various functional groups replacing the bromide ion.
Applications De Recherche Scientifique
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The exact mechanism of action of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s thiazole ring can participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the benzoylpropyl and methyl groups.
Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
859158-10-4 |
|---|---|
Formule moléculaire |
C15H18BrNOS |
Poids moléculaire |
340.3 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylbutan-1-one;bromide |
InChI |
InChI=1S/C15H18NOS.BrH/c1-4-14(16-10-18-12(3)11(16)2)15(17)13-8-6-5-7-9-13;/h5-10,14H,4H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
DHKKQUMORSWDOD-UHFFFAOYSA-M |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)[N+]2=CSC(=C2C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)


![2-Chloro-N-{2-[6-(trifluoromethyl)pyridin-3-yl]ethyl}benzamide](/img/structure/B14193211.png)

![6-[Diphenyl(pyridin-4-YL)methoxy]hexan-1-OL](/img/structure/B14193216.png)
